Myricanol is a naturally occurring cyclic diarylheptanoid found in plants belonging to the Myricaceae family, such as Myrica cerifera (bayberry/southern wax myrtle), Myrica rubra, and Myrica nagi. [, , , , ] Myricanol is classified as a [7.0]-metacyclophane due to its unique molecular structure featuring a seven-membered ring bridging two phenyl rings in a meta configuration. [, , ]
Myricanol has attracted considerable interest in scientific research due to its diverse biological activities, particularly its potential therapeutic benefits in various fields including oncology, neurology, and cardiovascular research. [, , , , , , , , , , , , , , , , ]
Myricanol can be obtained by extraction from natural sources or synthesized through chemical methods. [, , , ] Two primary synthetic approaches have been explored:
a) Linear diarylheptanoid approach: This approach involves constructing a linear diarylheptanoid precursor followed by a challenging ring closure step. [, , ] One method utilizes a cross-metathesis reaction to create the linear framework, followed by an intramolecular Suzuki-Miyaura domino reaction to achieve the cyclization. [, ] Another approach involves intramolecular reductive coupling of bis-iodides derived from phenolic precursors using tetrakis(triphenylphosphine)nickel(0). []
b) Convergent approach: This strategy focuses on building the biaryl core of myricanol through intermolecular metallo-catalyzed coupling of highly functionalized fragments. [] Subsequent ring closure metathesis is employed to generate the cyclophane structure. []
Despite the progress in synthetic methods, challenges remain in achieving atropo-stereoselective synthesis of myricanol. [] Unintentional formation of larger macrocycles through dimerization of seco-precursors has also been observed during ring-closing metathesis. []
Myricanol possesses a unique [7.0]-metacyclophane structure, characterized by a seven-membered ring connecting two phenyl rings in a meta configuration. [, ] X-ray crystallographic studies have confirmed the structure and provided insights into the absolute configuration of myricanol. [, , ]
The molecule exists as a mixture of atropisomers due to restricted rotation around the biaryl axis. [, ] X-ray crystallography revealed that isolated myricanol forms a co-crystal consisting of (+)-aR,11S-myricanol and (-)-aS,11R-myricanol coformers. [] The unique three-dimensional structure and atropisomerism of myricanol are crucial for its biological activity. [, ]
Myricanol, with its phenolic hydroxyl group and strained biphenyl system, can undergo various chemical reactions. []
a) Derivatization: Myricanol can be derivatized to generate analogs with altered biological activity. [] Acetylation, methylation, and introduction of other functional groups can modify the properties of myricanol and provide valuable tools for structure-activity relationship studies. [, , , , , , ]
b) Rearrangement: The strained biphenyl system in myricanol can undergo rearrangement under certain conditions. [] Treatment with Lewis acids can lead to a shift from meta,meta-bridging to ortho,meta-bridging, resulting in the formation of isomeric ketones. []
c) Oxidative coupling: Attempts to induce oxidative C-C coupling in myricanol precursors have been unsuccessful, leading to C-O coupling and the formation of 14-oxa[7,1]metaparacyclophanes instead. []
Myricanol's diverse biological activities stem from its interactions with various cellular targets and signaling pathways. [, , , , , , , , , , , , , , , , ]
a) Apoptosis induction: Myricanol has demonstrated the ability to induce apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and leukemia. [, , , ] This effect is mediated through modulation of key apoptotic regulators such as Bcl-2 family proteins and caspases. [, , ]
b) Inhibition of proliferation and migration: Myricanol has shown inhibitory effects on the proliferation and migration of vascular smooth muscle cells, implicated in cardiovascular diseases like atherosclerosis. [] This activity is attributed to its ability to target the platelet-derived growth factor receptor-β (PDGFRβ) signaling pathway, suppressing downstream signaling molecules like PLCγ1, Src, and MAPKs. []
c) Autophagy modulation: Myricanol, specifically the (-)-aS,11R-myricanol enantiomer, has been shown to promote tau degradation through an autophagic mechanism in cellular and ex vivo models of tauopathy. [] Proteomic analysis revealed the involvement of autophagy pathways, suggesting myricanol's potential in treating neurodegenerative diseases associated with tau accumulation. []
d) Inhibition of type III secretion system: Myricanol exhibits anti-infective properties by inhibiting the type III secretion system (T3SS) of Salmonella enterica serovar Typhimurium. [] This inhibition is achieved by interfering with the DNA-binding activity of HilD, a master regulator of SPI-1 genes essential for T3SS functionality. []
e) Antioxidant and anti-inflammatory activity: Myricanol possesses antioxidant and anti-inflammatory properties, potentially contributing to its protective effects in various disease models. [, , , , ]
a) Anticancer agent: Studies have demonstrated the anticancer effects of myricanol in various cancer models, including NSCLC, leukemia, and breast cancer. [, , , ] Its ability to induce apoptosis, inhibit proliferation, and modulate key signaling pathways makes it a promising candidate for anticancer drug development. [, , , ]
b) Neuroprotective agent: Myricanol's ability to promote tau degradation through autophagy highlights its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's disease. [, ] Further research is needed to fully elucidate its mechanism of action and evaluate its efficacy in preclinical and clinical settings. [, ]
c) Cardiovascular protective agent: Myricanol's inhibitory effects on vascular smooth muscle cell proliferation and migration suggest potential applications in preventing and treating cardiovascular diseases like atherosclerosis and restenosis. [] Further studies are required to validate its efficacy and safety in relevant animal models and human subjects. []
d) Anti-infective agent: Myricanol's inhibition of the T3SS in Salmonella Typhimurium highlights its potential as a novel anti-infective agent. [] This activity, along with its ability to modulate inflammatory responses, warrants further investigation for its therapeutic application against bacterial infections. [, ]
e) Other potential applications: Myricanol's antioxidant and anti-inflammatory properties suggest potential applications in various other disease models, including metabolic disorders and inflammatory conditions. [, , , ]
a) Atropo-stereoselective synthesis: Developing efficient methods for atropo-stereoselective synthesis of myricanol and its derivatives is crucial for elucidating structure-activity relationships and optimizing therapeutic efficacy. [, ]
b) Comprehensive mechanism of action studies: In-depth investigations are needed to fully elucidate the molecular mechanisms underlying myricanol's diverse biological activities. [, , , , ] Understanding its specific interactions with cellular targets and signaling pathways is essential for targeted drug development.
c) Preclinical and clinical studies: Further preclinical studies in relevant animal models are needed to evaluate the efficacy and safety of myricanol in various disease models. [, , ] Subsequent clinical trials are necessary to assess its therapeutic potential in human subjects.
d) Exploration of novel applications: The diverse biological activities of myricanol warrant further exploration of its potential applications in other disease models, including metabolic disorders, inflammatory conditions, and infectious diseases. [, , , , ]
e) Investigation of derivatives and analogs: Synthesis and evaluation of novel myricanol derivatives and analogs with improved potency, selectivity, and pharmacokinetic properties are crucial for developing effective therapeutic agents. [, , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5